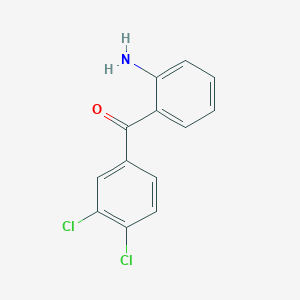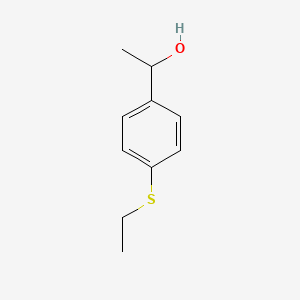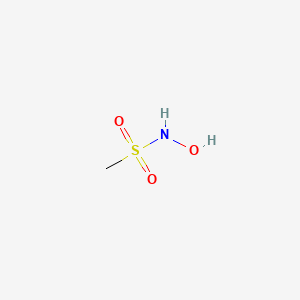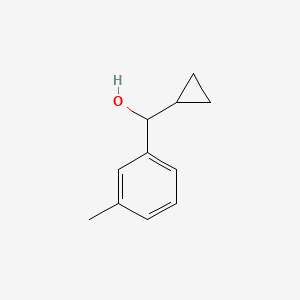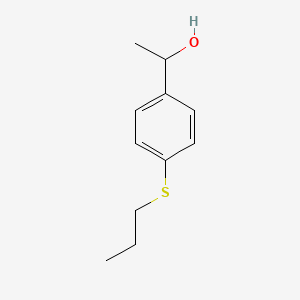
1-(4-(Propylthio)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Propylthio)phenyl)ethanol is an organic compound that falls under the category of substituted phenyl ethanols. The presence of a propylthio group at the para-position of the phenyl ring differentiates it from other similar compounds. It is known for its unique chemical properties, which make it an interesting subject in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-(Propylthio)phenyl)ethanol can be synthesized through various chemical reactions. One common method involves the alkylation of 4-mercaptophenol with 1-bromopropane, followed by reduction of the resulting intermediate. The specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity of the product.
Industrial Production Methods
For industrial-scale production, catalytic hydrogenation or reduction methods are often employed. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in large quantities without compromising on quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Propylthio)phenyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The presence of both hydroxyl and thioether groups in its structure allows for a diverse range of chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can be used to convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce any potential by-products formed during synthesis, ensuring high purity of the final product.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl ethanols. These derivatives often exhibit unique properties that can be exploited in different applications.
Aplicaciones Científicas De Investigación
1-(4-(Propylthio)phenyl)ethanol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, it serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for use in the development of new pharmaceuticals, particularly those targeting specific enzymatic pathways.
Industry: Employed in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The compound's effects are primarily due to its ability to interact with biological molecules. It may function by binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The propylthio group enhances its lipophilicity, allowing it to readily penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Compared to other substituted phenyl ethanols, 1-(4-(Propylthio)phenyl)ethanol exhibits distinct properties due to the presence of the propylthio group. This uniqueness makes it particularly useful in applications requiring specific chemical or biological activities.
Similar Compounds: 1-(4-Methylthio)phenyl)ethanol, 1-(4-Ethylthio)phenyl)ethanol, and 1-(4-(Isopropylthio)phenyl)ethanol.
Uniqueness: The length and structure of the propylthio group confer unique steric and electronic properties, influencing the compound's reactivity and interactions.
Propiedades
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECRCPFXIMQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
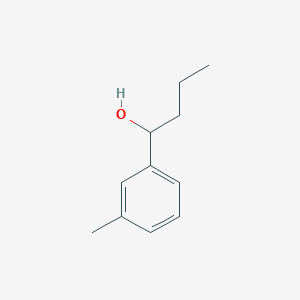
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
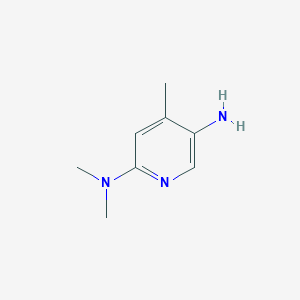
![2-Methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7846919.png)
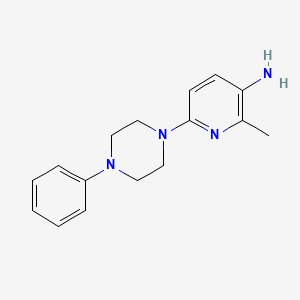
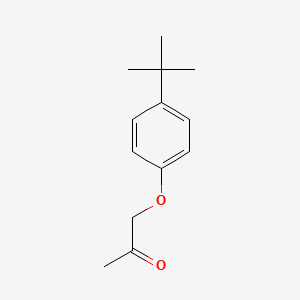
![N-[6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846937.png)
![N-[6-(2-chloropropanoyl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846939.png)
